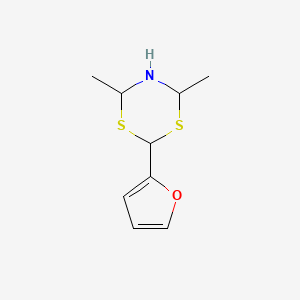![molecular formula C6H7N3O4 B12559373 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 146692-58-2](/img/structure/B12559373.png)
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an oxirane-containing compound with a triazinane derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include diols from oxidation, alcohols from reduction, and substituted triazinane derivatives from nucleophilic substitution .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with cellular components, leading to the induction of apoptosis in cancer cells. The compound activates both extrinsic and intrinsic apoptotic pathways, involving caspase activation and mitochondrial permeability transition . Additionally, the compound’s interaction with nuclear NF-κB plays a role in enhancing its chemosensitivity when used in combination with curcumin .
類似化合物との比較
Similar Compounds
1,3,5-Tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione: A similar compound with multiple oxirane groups, used as an experimental antitumor agent.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound with an oxirane ring, used in various chemical reactions.
Uniqueness
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Its ability to induce apoptosis in cancer cells and enhance chemosensitivity when combined with other compounds makes it a valuable molecule for further research and development .
特性
CAS番号 |
146692-58-2 |
|---|---|
分子式 |
C6H7N3O4 |
分子量 |
185.14 g/mol |
IUPAC名 |
1-(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H7N3O4/c10-4-7-5(11)9(6(12)8-4)1-3-2-13-3/h3H,1-2H2,(H2,7,8,10,11,12) |
InChIキー |
NBZYOWJKOWTTRO-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN2C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


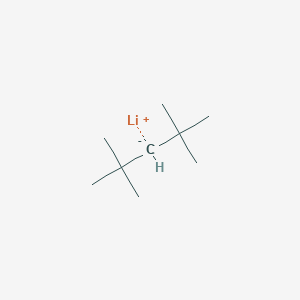
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

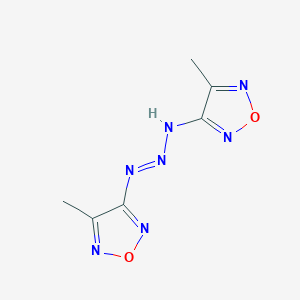
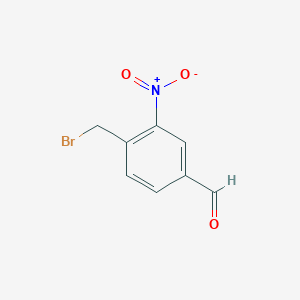
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
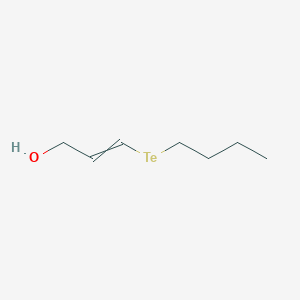
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
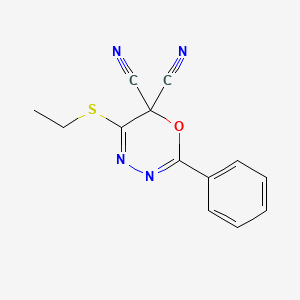
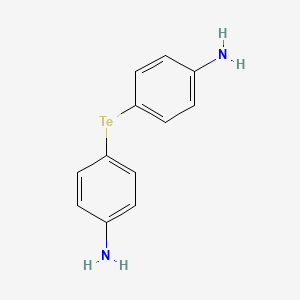
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)


